molecular formula C25H32N2O5 B2879145 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide CAS No. 921795-18-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide

Cat. No.: B2879145
CAS No.: 921795-18-8
M. Wt: 440.54
InChI Key: OEKOEYSAPVGELV-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine core, which is known for its diverse biological activities.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-6-13-27-19-11-10-18(15-21(19)32-16-25(4,5)24(27)29)26-23(28)17-9-12-20(30-7-2)22(14-17)31-8-3/h9-12,14-15H,6-8,13,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKOEYSAPVGELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide can be compared with other similar compounds such as:

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide is a complex compound belonging to the class of benzoxazepines. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

PropertyValue
Molecular Formula C22H25N2O4
Molecular Weight 382.45 g/mol
CAS Number 921795-48-4
Structure Chemical Structure

Biological Activity Overview

Benzoxazepines have garnered attention for their diverse biological activities. Research indicates that derivatives of this class exhibit various pharmacological effects including:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have highlighted the antibacterial and antifungal activities of benzoxazepine derivatives against several pathogens. These effects are often attributed to the disruption of microbial cell membranes or inhibition of critical metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammation.
  • Gene Expression Regulation : The compound could influence gene expression patterns associated with cell growth and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that a related benzoxazepine derivative significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was found to downregulate Bcl-2 and upregulate Bax expression levels .
  • Antimicrobial Efficacy : In vitro studies showed that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than those required for conventional antibiotics .
  • Anti-inflammatory Response : In a model of induced inflammation in rats, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups .

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